molecular formula C29H32N4 B1675320 Lifarizine CAS No. 119514-66-8

Lifarizine

Cat. No. B1675320
Key on ui cas rn: 119514-66-8
M. Wt: 436.6 g/mol
InChI Key: HTDFEXRUDGWNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05276034

Procedure details

50 Grams (0.2 mol) of 2-(4-methylphenyl)-4-chloromethyl-5-methyl-1H-imidazole hydrochloride dissolved in 200 ml of a mixture of ethanol:water 6:4 were added dropwise to a refluxing solution of 55 grams (0.2 mol) of N-(diphenylmethyl)piperazine and 24 grams (0.6 mol) sodium hydroxide in 200 ml of a mixture of ethanol:water 6:4. After 2 to 3 hours 1-diphenylmethyl-4-[(2-(4-methylphenyl)-5-methyl-1H-imidazol-4yl)methyl]piperazine precipitated from the reaction mixture. After having left the crystals standing at room temperature, they were removed by filtration and recrystallized from methanol to give the free base which melted at 220°-222° C.
Name
2-(4-methylphenyl)-4-chloromethyl-5-methyl-1H-imidazole hydrochloride
Quantity
0.2 mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:10][C:11]([CH3:16])=[C:12]([CH2:14]Cl)[N:13]=2)=[CH:5][CH:4]=1.[C:17]1([CH:23]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[N:24]2[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[Na+]>C(O)C.O>[C:30]1([CH:23]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:24]2[CH2:25][CH2:26][N:27]([CH2:14][C:12]3[N:13]=[C:9]([C:6]4[CH:7]=[CH:8][C:3]([CH3:2])=[CH:4][CH:5]=4)[NH:10][C:11]=3[CH3:16])[CH2:28][CH2:29]2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
2-(4-methylphenyl)-4-chloromethyl-5-methyl-1H-imidazole hydrochloride
Quantity
0.2 mol
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)C=1NC(=C(N1)CCl)C
Name
mixture
Quantity
200 mL
Type
solvent
Smiles
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
mixture
Quantity
200 mL
Type
solvent
Smiles
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 to 3 hours 1-diphenylmethyl-4-[(2-(4-methylphenyl)-5-methyl-1H-imidazol-4yl)methyl]piperazine precipitated from the reaction mixture
Duration
2.5 (± 0.5) h
WAIT
Type
WAIT
Details
After having left the crystals
CUSTOM
Type
CUSTOM
Details
standing at room temperature
CUSTOM
Type
CUSTOM
Details
they were removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give the free base which melted at 220°-222° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(N1CCN(CC1)CC=1N=C(NC1C)C1=CC=C(C=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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